1-(4-(2-hydroxyéthyl)pipéridin-1-yl)-2-cyclopropyl-éthan-1-one

Vue d'ensemble

Description

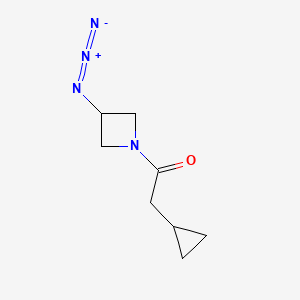

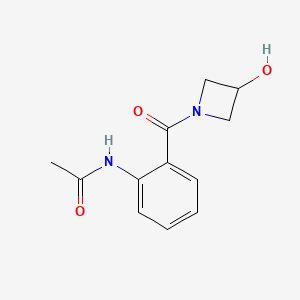

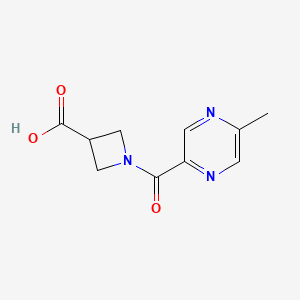

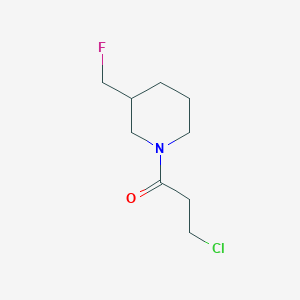

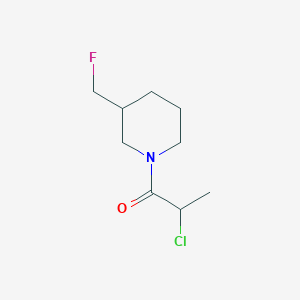

2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et synthèse de médicaments

Les dérivés de pipéridine, tels que « 1-(4-(2-hydroxyéthyl)pipéridin-1-yl)-2-cyclopropyl-éthan-1-one », font partie des fragments synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l’industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .

Activité biologique et pharmacologique

Les pipéridines et leurs dérivés ont montré une large gamme d’activités biologiques et pharmacologiques . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Dégradeurs de protéines

L’incorporation de la rigidité dans la région de liaison des dégradeurs de protéines bifonctionnels peut avoir un impact sur l’orientation 3D du dégradeur et donc sur la formation du complexe ternaire . “this compound” pourrait potentiellement être utilisé dans cette application .

Inhibiteurs de la kinase 4 activée par P21 (PAK4)

Une série de nouveaux dérivés de 2,4-diaminoquinazoline ont été conçus, synthétisés et évalués en tant qu’inhibiteurs de la kinase 4 activée par P21 (PAK4) . Tous les composés ont montré une activité inhibitrice significative contre PAK4 .

Thérapie génique des maladies pulmonaires congénitales

Les nanoparticules lipidiques principales sont adaptées à l’administration intratrachéale répétée et pourraient permettre une édition génique efficace dans l’épithélium pulmonaire . “this compound” pourrait potentiellement être utilisé dans cette application .

Tests pharmaceutiques

“this compound” peut être utilisé pour les tests pharmaceutiques . Des étalons de référence de haute qualité sont nécessaires pour obtenir des résultats précis .

Propriétés

IUPAC Name |

2-cyclopropyl-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-8-5-10-3-6-13(7-4-10)12(15)9-11-1-2-11/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUVWGIMRRVXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.